molecular formula C8H9SSi B14510642 CID 78065183

CID 78065183

Cat. No.: B14510642
M. Wt: 165.31 g/mol
InChI Key: NSBWUZBWVYWVTM-UHFFFAOYSA-N
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Description

CID 78065183 (PubChem Compound Identifier 78065183) is a chemical entity registered in the PubChem database. For instance, structural analysis of similar compounds (e.g., oscillatoxin derivatives in ) often employs techniques such as collision-induced dissociation (CID) mass spectrometry to elucidate molecular fragmentation patterns and confirm structural identities . Such methods are critical for resolving isomers, as demonstrated in the differentiation of ginsenosides using LC-ESI-MS and CID techniques .

Hypothetically, this compound may share analytical workflows with compounds like oscillatoxin D (CID: 101283546) or its methylated derivatives, which are characterized by LC-MS and CID fragmentation to confirm substituent positions and backbone structures . However, specific data on its synthesis, bioactivity, or applications remain unaddressed in the provided evidence.

Properties

Molecular Formula

C8H9SSi

Molecular Weight

165.31 g/mol

InChI

InChI=1S/C8H9SSi/c10-7-6-9-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

NSBWUZBWVYWVTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC[Si]

Origin of Product

United States

Chemical Reactions Analysis

CID 78065183 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CID 78065183 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065183 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065183, a comparative analysis with structurally or functionally related compounds is outlined below. The following table synthesizes methodologies and properties from analogous studies:

Table 1: Comparative Analysis of this compound and Related Compounds

Property/Method This compound (Hypothetical) Oscillatoxin D (CID: 101283546) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: 918538-05-3)
Molecular Formula Not available C₂₈H₄₀O₇ C₆H₃Cl₂N₃
Molecular Weight Not available 480.6 g/mol 188.01 g/mol
Analytical Technique CID-MS (hypothesized) LC-MS, CID fragmentation HPLC, NMR, elemental analysis
Key Applications Undefined Marine toxin studies Pharmaceutical intermediates
Structural Features Undefined Polyketide backbone, methyl/epoxide groups Dichlorinated pyrrolotriazine core

Key Findings:

Structural Differentiation : this compound, like oscillatoxin derivatives, may require CID-MS for resolving structural ambiguities. For example, oscillatoxin D and its methylated analog (CID: 185389) are distinguished by methyl group placement via fragmentation patterns .

Synthetic Complexity : Compounds such as 5-cyclobutyl-1H-pyrazol-3-amine (CAS: 1254115-23-5) highlight the importance of reaction optimization (e.g., solvent selection, catalyst use) for yield and purity , a factor likely relevant to this compound's synthesis.

Methodological Insights from Literature

Analytical Workflows

  • LC-ESI-MS with CID: Used for ginsenoside isomer differentiation (e.g., ginsenoside Rf vs. pseudoginsenoside F11) by comparing fragmentation pathways .

Data Reporting Standards

  • Physical and Spectral Data: Required for novel compounds, per Beilstein Journal guidelines (e.g., NMR, IR, elemental analysis) .
  • Supporting Information : Raw spectral data or crystallographic coordinates (e.g., X-ray data) should be archived in public databases , a practice applicable to this compound if studied.

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